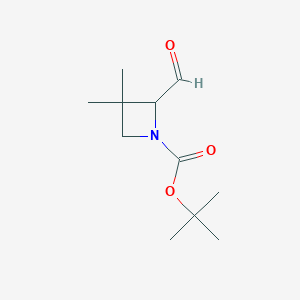![molecular formula C8H13N3O B13521670 4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)
4-[(3-Pyrazolyl)oxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Pyrazolyl)oxy]piperidine is a heterocyclic compound that features a piperidine ring bonded to a pyrazole moiety through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Pyrazolyl)oxy]piperidine typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反応の分析
Types of Reactions
4-[(3-Pyrazolyl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted piperidine or pyrazole derivatives .
科学的研究の応用
4-[(3-Pyrazolyl)oxy]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 4-[(3-Pyrazolyl)oxy]piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The compound’s structure allows it to fit into the active sites of these targets, forming stable complexes that inhibit their function .
類似化合物との比較
Similar Compounds
- 4-[(3-Pyrazolyl)oxy]pyridine
- 4-[(3-Pyrazolyl)oxy]pyrimidine
- 4-[(3-Pyrazolyl)oxy]triazole
Uniqueness
4-[(3-Pyrazolyl)oxy]piperidine is unique due to its specific combination of a piperidine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the context of its use .
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-(1H-pyrazol-5-yloxy)piperidine |
InChI |
InChI=1S/C8H13N3O/c1-4-9-5-2-7(1)12-8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11) |
InChIキー |
CKXHWVTXDSTIRR-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OC2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


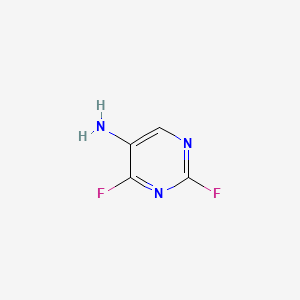
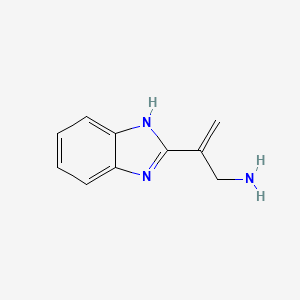

![6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride](/img/structure/B13521602.png)


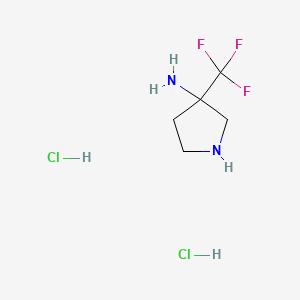
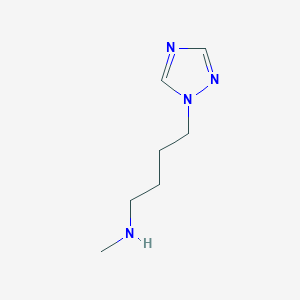

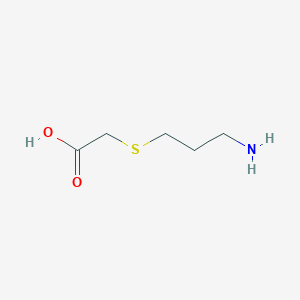
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
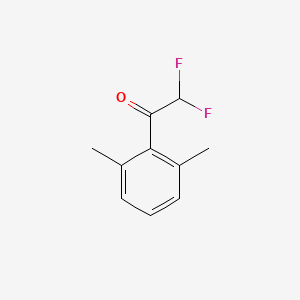
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
